molecular formula C7H11NS B077666 2-tert-Butyl-1,3-thiazole CAS No. 13623-12-6

2-tert-Butyl-1,3-thiazole

Cat. No.: B077666
CAS No.: 13623-12-6
M. Wt: 141.24 g/mol
InChI Key: DQAIZGWCKXJRSP-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,3-thiazole is a heterocyclic organic compound containing a thiazole ring substituted with a tert-butyl group at the second position. Thiazoles are known for their presence in various natural products and pharmaceuticals, and the tert-butyl group imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with carbon disulfide and an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

2-tert-Butyl-1,3-thiazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can bind to metal ions or form hydrogen bonds with biological targets, influencing its activity.

Comparison with Similar Compounds

    2-Methyl-1,3-thiazole: Similar structure but with a methyl group instead of a tert-butyl group.

    2-Phenyl-1,3-thiazole: Contains a phenyl group, leading to different chemical properties.

    2-Isopropyl-1,3-thiazole: Substituted with an isopropyl group, affecting its reactivity.

Comparison: 2-tert-Butyl-1,3-thiazole is unique due to the steric hindrance and electron-donating effects of the tert-butyl group. This influences its reactivity and makes it distinct from other thiazole derivatives.

Properties

IUPAC Name

2-tert-butyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAIZGWCKXJRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342343
Record name 2-tert-Butyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-12-6
Record name 2-(1,1-Dimethylethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butyl)thiazole
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